(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
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Overview
Description
“(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” is a chemical compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One method involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . Another method involves the use of 1,2-dimethyl-N-butanesulphonic acid imidazolium hydrogen sulphate ([DMBSI]HSO4) as an effective catalyst in the form of an ionic liquid .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is complex and can be analyzed using various spectroscopic techniques. Computational tools can be used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidine derivatives exert their biological effects through various mechanisms. One of these mechanisms involves inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Scientific Research Applications
Serotonin 5-HT6 Receptor Antagonists
Compounds structurally similar to "(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine" have been extensively studied for their antagonist activity against serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines, revealing that certain derivatives exhibit picomolar-level antagonist activity, indicative of their potential in developing treatments for various central nervous system disorders Ivachtchenko et al., 2013.
Antimicrobial Applications
Another significant application of these compounds is in the realm of antimicrobial activity. Padmavathi et al. (2008) prepared novel sulfone-linked bis heterocycles from E-styrylsulfonylacetic acid methyl ester, demonstrating pronounced antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents Padmavathi et al., 2008.
Heterocyclic Fluorescent Probes
Moreover, Yan-Chao Wu et al. (2008) developed an efficient synthetic protocol for pyrazolo[1,5-a]pyrimidine sulfides and explored their fluorescent properties. The study found that substitution patterns significantly influence the fluorescent spectroscopic properties, suggesting these compounds as potential candidates for developing new fluorescent probes Yan‐Chao Wu et al., 2008.
Mechanism of Action
Target of Action
The primary targets of (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways leads to downstream effects that can include the inhibition of cell division .
Pharmacokinetics
It is noted that similar compounds have shown promising anticancer activity and selectivity towards cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cell growth and metabolism due to the inhibition of protein kinases . This can lead to the inhibition of cell division and potentially the induction of apoptosis .
Future Directions
Properties
IUPAC Name |
4-methyl-11-[(E)-2-phenylethenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-14-11-18-19-12-16-13-21(9-7-17(16)22(18)20-14)25(23,24)10-8-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCFGCXMRBAHL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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